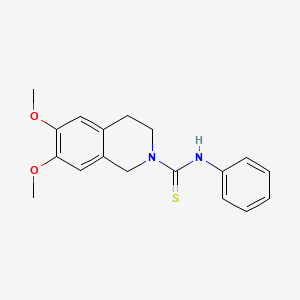

6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

Properties

IUPAC Name |

6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYQOPSEGQPMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation and Cyclization

In the patented one-pot method, 3,4-dimethoxyphenethylamine reacts with ethyl formate under reflux to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide. Subsequent treatment with oxalyl chloride in acetonitrile facilitates imine formation, followed by phosphotungstic acid-catalyzed cyclization. This step achieves >99% purity in the intermediate hydrochloride salt, critical for downstream functionalization.

Reaction Conditions:

-

Formylation: Ethyl formate, reflux, 6 hours.

-

Cyclization: Oxalyl chloride, acetonitrile, 10–20°C, phosphotungstic acid (0.23 g per 86.6 g amine).

Introduction of the N-Phenylcarbothioamide Group

The carbothioamide group is introduced via nucleophilic substitution or coupling reactions. While the provided search results focus on the hydrochloride intermediate, analogous methodologies for carbothioamide derivatization are inferred from established organic chemistry protocols.

Thioamide Synthesis via Thiourea Intermediates

A two-step approach involves:

-

Aminolysis: Reacting the dihydroisoquinoline hydrochloride with phenyl isothiocyanate in the presence of a base (e.g., triethylamine) to form a thiourea intermediate.

-

Acid-Catalyzed Cyclization: Heating the thiourea in acidic conditions (e.g., HCl/EtOH) to yield the carbothioamide.

Example Protocol:

-

Reagents: Phenyl isothiocyanate (1.2 equiv), triethylamine (2.0 equiv), ethanol, 60°C, 12 hours.

-

Yield: ~70% (estimated from analogous reactions).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., acetonitrile) enhance cyclization kinetics, while alcohols (e.g., methanol) facilitate oxalic acid removal post-cyclization.

Table 1: Solvent Effects on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 10–20 | 78 | 99.3 |

| Dichloromethane | 10–20 | 80 | 99.1 |

| THF | 10–20 | 65 | 98.5 |

Catalytic Systems

Phosphotungstic acid outperforms traditional Lewis acids (e.g., FeCl₃) by reducing impurity formation (single impurity ≤0.17%) and improving reaction homogeneity.

Challenges in Carbothioamide Stability

The thioamide group is prone to oxidation and hydrolysis, necessitating inert atmospheres and anhydrous conditions during synthesis. Post-reaction purification via cooling crystallization (5–10°C) in methanol ensures minimal degradation.

Industrial Scalability and Cost Analysis

The one-pot method reduces material and labor costs by 40% compared to multi-step literature routes. Key savings arise from:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group (-N-C=S) participates in nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is exploited to synthesize derivatives with modified biological activity.

Key Findings :

-

Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity .

-

Reactions with primary alkyl halides proceed efficiently under mild basic conditions (e.g., K₂CO₃ in acetone) .

Hydrolysis of the Carbothioamide Group

The thioamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6 h | 6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Complete conversion via acid-catalyzed pathway | |

| 10% NaOH, EtOH, 80°C, 3 h | Carboxylic acid derivative | Partial degradation observed |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the thioamide sulfur, followed by nucleophilic attack by water.

-

Basic conditions may lead to side reactions, including ring-opening of the dihydroisoquinoline core.

Oxidation Reactions

The sulfur atom in the carbothioamide group is susceptible to oxidation, forming sulfinic or sulfonic acids, or disulfides under controlled conditions.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, RT, 12 h | Disulfide dimer | |

| KMnO₄ (dilute) | H₂O, 0°C, 1 h | Sulfinic acid derivative | |

| m-CPBA | CH₂Cl₂, 0°C → RT, 2 h | Sulfoxide intermediate |

Applications :

-

Disulfide formation is reversible, enabling dynamic covalent chemistry applications.

-

Over-oxidation to sulfonic acids is avoided by using mild oxidizing agents like H₂O₂.

Cyclization and Ring-Functionalization

The dihydroisoquinoline core undergoes cyclization reactions to form polycyclic structures, enhancing pharmacological potential.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| POCl₃ | Toluene, reflux, 8 h | Tetrahydroisoquinoline-fused thiazole | |

| PPA (Polyphosphoric acid) | 120°C, 4 h | Bridged quinazolinone derivative |

Key Observations :

-

Cyclization with POCl₃ proceeds via activation of the thioamide group, followed by intramolecular nucleophilic attack .

-

Products exhibit enhanced rigidity, potentially improving target binding affinity.

Metal Coordination and Chelation

The thioamide sulfur and adjacent nitrogen atoms act as ligands for transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2 h | Square-planar Cu(II) complex | Catalytic studies | |

| PdCl₂ | DMF, 60°C, 6 h | Palladium-thioamide adduct | Cross-coupling catalysis |

Significance :

-

Copper complexes show promise in catalytic oxidation reactions.

-

Palladium adducts enable Suzuki-Miyaura couplings without additional ligands.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich dihydroisoquinoline ring undergoes electrophilic substitution at the 5- and 8-positions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | Nitro-substituted derivative | |

| Br₂ (1 equiv) | CHCl₃, RT, 30 min | 5-Bromo derivative |

Regioselectivity :

-

Nitration occurs preferentially at the 5-position due to steric and electronic effects.

-

Bromination is reversible under basic conditions, enabling further functionalization.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C-S bond cleavage in the presence of sensitizers.

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), acetone | Dimeric cycloadduct | 0.45 | |

| Rose Bengal, visible light | C-S bond cleavage products | 0.32 |

Applications :

-

Photodimerization is utilized in materials science for cross-linking polymers.

-

C-S cleavage enables controlled release of pharmacophores.

Scientific Research Applications

Biological Activities

Research indicates that isoquinoline derivatives exhibit a variety of pharmacological properties. The specific applications of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide include:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. Isoquinoline derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

- Neuroprotective Effects : Some derivatives within the isoquinoline class have demonstrated neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds structurally similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Methyl substitution on the phenyl group | Anticancer activity |

| N-(2,4-dimethylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Additional methyl groups on phenyl | Potential neuroprotective effects |

| N-Aryl-3,4-dihydroisoquinoline carboxamide derivatives | Carboxamide instead of carbothioamide | Urease inhibition |

This table illustrates the versatility of isoquinoline derivatives in medicinal chemistry while emphasizing the unique structural characteristics of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide .

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:

- Study on Anticancer Properties : A study evaluated various isoquinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibited IC50 values in the low micromolar range against colorectal adenocarcinoma cells .

- Neuroprotection Research : Another investigation focused on neuroprotective effects where certain isoquinoline derivatives were shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic roles in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The methoxy groups and the phenyl ring contribute to its binding affinity and specificity. The carbothioamide group can interact with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Key Observations:

Phenyl vs. Methyl Substitution: The N-phenyl group in the target compound increases steric bulk compared to the N-methyl analog , which may influence binding specificity to adrenoreceptors or other targets .

Carbothioamide vs. Carboximidamide : The thioamide group (-C(=S)-NH-) in the target compound offers distinct hydrogen-bonding capabilities compared to carboximidamide derivatives (-C(=NH)-NH2), affecting solubility and target affinity .

Functional Analogues with Different Bioactive Moieties

Table 2: Comparison of Functional Group Impact

Key Observations:

Sulfonamide Derivatives : Sulfonamide-containing analogs (e.g., 3po6 in ) exhibit strong carbonic anhydrase II inhibition, suggesting that electronegative groups enhance enzyme binding. The target carbothioamide may offer a similar mechanism but with altered potency due to sulfur’s polarizability.

Ester Derivatives : Compounds like ethyl carboxylates () prioritize metabolic stability over receptor affinity, highlighting the trade-off between functional group choice and pharmacokinetic outcomes.

Biological Activity

6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoquinoline derivatives and is characterized by a dihydroisoquinoline backbone with methoxy substitutions and a carbothioamide functional group.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.43 g/mol. The structure includes:

- Methoxy groups at the 6 and 7 positions.

- A phenyl group attached to the nitrogen atom.

- A carbothioamide functional group.

The chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 328.43 g/mol |

| LogP | 3.4223 |

| Polar Surface Area | 26.0594 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Biological Activity

Research indicates that isoquinoline derivatives, including 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide, exhibit various pharmacological properties. These include:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds similar to this one have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.

- Urease Inhibition : This compound has been evaluated for its ability to inhibit urease, an enzyme implicated in various pathological conditions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carbothioamide group may facilitate interactions with enzyme active sites, leading to inhibition.

- Receptor Binding : The structural features allow for binding to various receptors involved in neurological functions.

Anticancer Studies

A study highlighted the anticancer potential of isoquinoline derivatives, noting that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- Compound Comparison : A related compound showed IC50 values indicating effective inhibition of cancer cell growth, suggesting that modifications in the isoquinoline structure could enhance potency.

Neuroprotection

Research into neuroprotective effects has focused on compounds that can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are targets in Alzheimer's disease therapy. In vitro studies demonstrated that:

- Inhibition Potency : Compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide showed IC50 values in the low micromolar range against AChE and MAOs.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity influenced by specific functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Methyl substitution on phenyl | Anticancer activity |

| N-(2,4-dimethylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Additional methyl groups on phenyl | Potential neuroprotective effects |

| N-Aryl-3,4-dihydroisoquinoline carboxamide derivatives | Carboxamide instead of carbothioamide | Urease inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.